3-(2-Aminopropan-2-yl)oxetan-3-ol
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Overview
Description
3-(2-Aminopropan-2-yl)oxetan-3-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propan-2-yl substituent. The presence of the oxetane ring imparts distinct chemical properties, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of epoxides with suitable nucleophiles can yield oxetane derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropan-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The oxetane ring can undergo substitution reactions, where nucleophiles replace specific atoms or groups within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized oxetane derivatives .
Scientific Research Applications
3-(2-Aminopropan-2-yl)oxetan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Aminopropan-2-yl)oxetan-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminopropan-2-yl)oxetan-3-ol include other oxetane derivatives, such as:
3-(Propan-2-yl)oxetan-3-ol: Lacks the amino group but shares the oxetane ring structure.
Oxetan-3-one: A ketone derivative of oxetane, used in various synthetic applications.
2-Methyleneoxetane: Features a methylene group attached to the oxetane ring, with distinct reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the amino group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3 |
InChI Key |
NLNRVMLFWWLEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(COC1)O)N |
Origin of Product |
United States |
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